molecular formula C17H13NO5S B12840955 3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate

3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate

Cat. No.: B12840955
M. Wt: 343.4 g/mol
InChI Key: JDLLYYIMCOJTHY-UHFFFAOYSA-N
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Description

3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring substituted with a phenylcarbamoyl group and a hydrogen sulfate group. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate typically involves the reaction of naphthalene derivatives with phenyl isocyanate and sulfuric acid. The process begins with the formation of the phenylcarbamoyl intermediate, which is then reacted with naphthalene-2-ol under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of naphthylamines.

    Substitution: Electrophilic substitution reactions are common, where the hydrogen sulfate group can be replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthylamines.

    Substitution: Halogenated or alkylated naphthalene derivatives.

Scientific Research Applications

3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hydrogen sulfate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate
  • 2-(Phenylcarbamoyl)naphthalen-1-yl hydrogen sulfate
  • 3-(Phenylcarbamoyl)naphthalen-1-yl hydrogen sulfate

Uniqueness

3-(Phenylcarbamoyl)naphthalen-2-yl hydrogen sulfate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, this compound exhibits different binding affinities and selectivities towards molecular targets, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C17H13NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

[3-(phenylcarbamoyl)naphthalen-2-yl] hydrogen sulfate

InChI

InChI=1S/C17H13NO5S/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22/h1-11H,(H,18,19)(H,20,21,22)

InChI Key

JDLLYYIMCOJTHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OS(=O)(=O)O

Origin of Product

United States

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